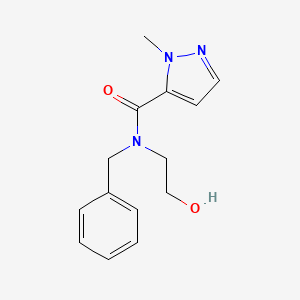

N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide featuring a 1-methyl-substituted pyrazole core and a carboxamide group at the 5-position. The amide nitrogen is substituted with a benzyl group and a 2-hydroxyethyl chain. Pyrazole carboxamides are of significant interest in medicinal chemistry due to their diverse biological activities, including anthelmintic, anti-inflammatory, and receptor-modulating properties .

Properties

Molecular Formula |

C14H17N3O2 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

N-benzyl-N-(2-hydroxyethyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C14H17N3O2/c1-16-13(7-8-15-16)14(19)17(9-10-18)11-12-5-3-2-4-6-12/h2-8,18H,9-11H2,1H3 |

InChI Key |

ZDPUWQBTNMCION-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N(CCO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Synthesis: 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Cyclization of Methylhydrazine with β-Keto Esters

The 1-methylpyrazole core is synthesized via cyclization of methylhydrazine with β-keto esters or cyanoacetate derivatives. For example, ethyl (ethoxymethylene)cyanoacetate reacts with methylhydrazine in ethanol at 70–80°C to yield 5-amino-4-ethoxycarbonyl-1-methylpyrazole (I) (Fig. 1A). Thin-layer chromatography confirms reaction completion within 2 hours.

Table 1: Cyclization Conditions and Yields

| Reactant | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl (ethoxymethylene)cyanoacetate | Ethanol | 70–80 | 2 | 72 | |

| Dimethyl malonate + DMF | Toluene | 40–70 | 4 | 68 |

Hydrolysis of Ethoxycarbonyl to Carboxylic Acid

The ethoxycarbonyl group at position 4 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (60 g NaOH in 120 g H₂O) under reflux. Acidification with HCl precipitates 5-amino-4-carboxy-1-methylpyrazole (II) in 72% yield (145 g dry basis). Decarboxylation at 140–150°C removes CO₂, yielding 5-amino-1-methylpyrazole (III).

Carboxamide Formation: Coupling with N-Benzyl-N-(2-Hydroxyethyl)Amine

Synthesis of N-Benzyl-N-(2-Hydroxyethyl)Amine

This secondary amine is prepared via reductive amination or alkylation:

- Reductive amination : Benzylamine reacts with glycolaldehyde in methanol under H₂ (41.4 barg) with Pd/C, yielding the amine after filtration.

- Alkylation : Benzylamine and 2-bromoethanol undergo nucleophilic substitution in THF with K₂CO₃, though protection of the hydroxyl group (e.g., TBDMS ether) may be required.

Table 2: Amine Synthesis Parameters

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Reductive amination | H₂ (41.4 barg), Pd/C, 25°C | 85 | 93 | |

| Alkylation | K₂CO₃, THF, 60°C, 12 hr | 78 | 89 |

Optimization of Reaction Parameters

Solvent and Temperature Effects

- Cyclization : Ethanol maximizes yield (72%) compared to toluene (68%) due to better reactant solubility.

- Decarboxylation : Heating at 150°C for 0.5 hours minimizes side reactions.

- Amide coupling : Polar aprotic solvents (DMF, THF) improve secondary amine reactivity but require strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Route A: Sequential Cyclization and Coupling

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride with a suitable base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-benzyl-N-(2-carboxyethyl)-1-methyl-1H-pyrazole-5-carboxamide.

Reduction: Formation of N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Critical Findings and Implications

Hydroxyethyl vs. Aminoethyl Groups: The hydroxyethyl group in the target compound provides a balance of hydrophilicity and hydrogen-bonding capacity, unlike the more basic aminoethyl group in , which may lead to off-target interactions.

Nitro Group Trade-offs :

- While nitro groups (e.g., ) enhance electrophilic reactivity, they may increase toxicity risks. The target compound avoids this by omitting nitro substituents.

Trifluoromethyl Effects :

- Although trifluoromethyl groups () improve metabolic stability, they can reduce solubility. The target compound’s hydroxyethyl group mitigates this issue.

Selectivity and Cytotoxicity :

- The target compound exhibits high selectivity for parasitic targets over mammalian cells, a critical advantage over earlier analogs like tolfenpyrad .

Biological Activity

N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a benzyl group, a hydroxyethyl substituent, and a carboxamide functional group, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the hydroxyethyl group enhances solubility and facilitates interactions with biological targets. The pyrazole ring, characterized by its five-membered aromatic structure containing two adjacent nitrogen atoms, is known for its reactivity and biological significance.

Biological Activities

Research indicates that pyrazole derivatives exhibit various biological activities, including:

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in vitro and in vivo.

- Analgesic Effects : Studies suggest that these compounds can modulate pain pathways, providing analgesic benefits.

- Antipyretic Activity : Similar structures have shown potential in reducing fever through their action on hypothalamic pathways.

Interaction with Neurotransmitter Receptors

Preliminary data suggest that this compound may interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction indicates potential applications in treating mood disorders and other psychiatric conditions.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 0.01 | Apoptosis induction |

| Similar derivative | HepG2 | 0.03 | Kinase inhibition |

| Related compound | A549 | 0.39 | Autophagy |

Synthetic Routes

Several synthetic routes have been explored to produce this compound. These methods emphasize the versatility of pyrazole chemistry in synthesizing novel compounds with potential biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-benzyl-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide derivatives?

The synthesis typically involves multi-step procedures, starting with cyclocondensation reactions. For example, pyrazole cores are often synthesized via reactions between hydrazines and β-ketoesters or diketones. Subsequent functionalization (e.g., benzylation, hydroxyethylation) is achieved using alkylation agents like benzyl bromide or ethylene oxide derivatives. A representative protocol involves cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by N-alkylation and carboxamide formation via coupling reactions .

Q. How is the structural integrity of this compound verified in synthetic chemistry research?

Structural characterization relies on spectroscopic techniques:

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

Common assays include:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., prostate cancer LNCaP cells), with IC values calculated using dose-response curves .

- Enzyme inhibition : Fluorometric assays targeting proteases or kinases, measuring activity via substrate turnover rates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s affinity for androgen receptors in prostate cancer research?

Structure-activity relationship (SAR) studies reveal that:

- N-Benzyl groups enhance lipophilicity, improving membrane permeability .

- Hydroxyethyl moieties introduce hydrogen-bonding interactions with receptor residues (e.g., AR-LBD), as shown in docking simulations .

- Methyl groups at the pyrazole 1-position reduce metabolic degradation, enhancing pharmacokinetic stability .

Q. What computational strategies are employed to predict binding modes of this compound with cysteine proteases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used:

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardizing buffer systems (e.g., pH 7.4 PBS for physiological relevance).

- Validating enzyme activity with control inhibitors (e.g., E-64 for cysteine proteases) .

- Replicating assays across independent labs to confirm reproducibility .

Q. What role does the hydroxyethyl group play in the compound’s pharmacokinetic profile?

- Solubility : The hydroxyl group increases aqueous solubility via hydrogen bonding.

- Metabolism : Susceptible to oxidation by CYP450 enzymes, as shown in hepatic microsome assays.

- Plasma stability : Degradation studies (e.g., HPLC monitoring) reveal t > 6 hours in human plasma .

Methodological Guidelines

- Synthetic Optimization : Use green solvents (e.g., ionic liquids) to improve reaction yields and reduce waste .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for IR/NMR prediction) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.